molecular formula C16H12O2S B14628556 3,4-Diphenylthiophene 1,1-dioxide CAS No. 54119-53-8

3,4-Diphenylthiophene 1,1-dioxide

Cat. No.: B14628556
CAS No.: 54119-53-8
M. Wt: 268.3 g/mol
InChI Key: MAJKMBHWXWUJOH-UHFFFAOYSA-N
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Description

3,4-Diphenylthiophene 1,1-dioxide (C₁₆H₁₂O₂S) is a sulfone derivative of thiophene featuring phenyl substituents at the 3- and 4-positions. Its unique electronic structure, arising from the electron-withdrawing sulfone group and aromatic substituents, renders it valuable in organic synthesis and materials chemistry. Key applications include its use as a monomer in high-performance aromatic polyamides and its reactivity in Diels-Alder and Michael addition reactions .

Properties

CAS No.

54119-53-8

Molecular Formula

C16H12O2S

Molecular Weight

268.3 g/mol

IUPAC Name

3,4-diphenylthiophene 1,1-dioxide

InChI

InChI=1S/C16H12O2S/c17-19(18)11-15(13-7-3-1-4-8-13)16(12-19)14-9-5-2-6-10-14/h1-12H

InChI Key

MAJKMBHWXWUJOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CS(=O)(=O)C=C2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Diphenylthiophene 1,1-dioxide is typically synthesized through the oxidation of 3,4-diphenylthiophene. The oxidation process involves the use of strong oxidizing agents such as meta-chloroperbenzoic acid (m-CPBA) or dimethyldioxirane. The reaction is usually carried out under mild conditions to prevent over-oxidation and degradation of the product .

Industrial Production Methods

The process may also involve purification steps such as recrystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3,4-Diphenylthiophene 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, reduced thiophenes, and substituted thiophenes with various functional groups .

Scientific Research Applications

3,4-Diphenylthiophene 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-diphenylthiophene 1,1-dioxide involves its ability to participate in various chemical reactions due to the presence of the sulfone group. The sulfone group acts as an electron-withdrawing group, making the thiophene ring more reactive towards electrophilic and nucleophilic attacks. This reactivity is exploited in various synthetic applications to introduce different functional groups onto the thiophene ring .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Reactivity and Stability

The electronic and steric properties of substituents significantly influence the reactivity and thermal stability of thiophene 1,1-dioxide derivatives. Below is a comparative analysis:

Table 1: Comparison of Thiophene 1,1-Dioxide Derivatives
Compound Molecular Formula Key Properties/Reactions Applications References
3,4-Diphenylthiophene 1,1-dioxide C₁₆H₁₂O₂S - High thermal stability (forms furans at 880°C)
- Reacts with benzoquinones to form anthraquinones
- Polymer precursor for aromatic polyamides
Polymers, organic synthesis
3,4-Di-tert-butylthiophene 1,1-dioxide C₁₂H₂₀O₂S - Forms thiete 1,1-dioxide (6) and sulfone (7) upon oxidation with peracids
- Generates 1,4- and 1,6-Michael adducts with nucleophiles
Mechanistic studies, synthetic intermediates
3,4-Dichlorotetrahydrothiophene 1,1-dioxide C₄H₆Cl₂O₂S - Melting point: N/A
- Used in heterocyclization reactions (e.g., synthesis of thienothiazolopyrimidines)
Pharmaceutical intermediates
3,4-Bis(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide C₆H₈Br₂O₂S - Brominated substituents enable cross-coupling reactions
- Molecular weight: 304.00 g/mol
Functional materials, cross-linking agents

Reactivity in Organic Transformations

  • Diels-Alder Reactions: 3,4-Diphenylthiophene 1,1-dioxide exhibits enhanced reactivity as a dienophile compared to non-sulfonated thiophenes due to electron deficiency. For example, it reacts with benzoquinones under mild conditions to yield anthraquinones, a reaction less efficient in 3,4-dibromo derivatives .
  • Michael Additions : Substituent steric effects dictate regioselectivity. While 3,4-di-tert-butylthiophene 1,1-dioxide forms mixtures of 1,4- and 1,6-adducts, less hindered analogues like 3,4-diphenyl derivatives favor 1,4-adducts exclusively .

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